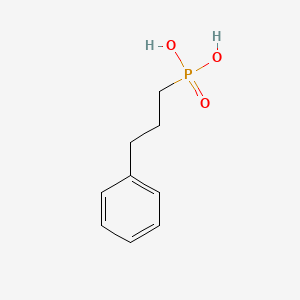
g-Phenylpropylphosphonate
Overview
Description
g-Phenylpropylphosphonate is an organophosphorus compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy to phosphate moieties, which makes it valuable in various chemical and biological applications.
Preparation Methods
The synthesis of g-Phenylpropylphosphonate can be achieved through several methods:
Dealkylation of Dialkyl Phosphonates: This method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.
Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide to produce phosphonic acids.
Direct Methods Using Phosphorous Acid: This method uses phosphorous acid (H₃PO₃) to create the P–C bond simultaneously with the formation of the phosphonic acid functional group.
Chemical Reactions Analysis
g-Phenylpropylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the P=O bond to P-H bonds.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Esterification: The compound can undergo esterification with orthosilicates to form phosphonate esters.
Common reagents used in these reactions include bromotrimethylsilane, methanesulfonic acid, and POCl₃ or PCl₃. Major products formed from these reactions include various phosphonic acid derivatives and esters .
Scientific Research Applications
g-Phenylpropylphosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of g-Phenylpropylphosphonate involves its interaction with molecular targets such as Foxo3. It promotes myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation. The compound reduces NAD+ synthesis, suppressing the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 .
Comparison with Similar Compounds
g-Phenylpropylphosphonate can be compared with other similar compounds such as:
Aminobenzylphosphonic Acids: These compounds exhibit notable herbicidal activity and are used as herbicides.
Phosphinic Acids: These compounds have similar structural features but differ in their oxidation states and chemical properties.
Phosphonous Acids: These compounds are analogues of phenylglycine and phenylalanine and have applications in plant growth regulation.
Properties
Molecular Formula |
C9H13O3P |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
3-phenylpropylphosphonic acid |
InChI |
InChI=1S/C9H13O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) |
InChI Key |
KAHDGZROTZTIJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCP(=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
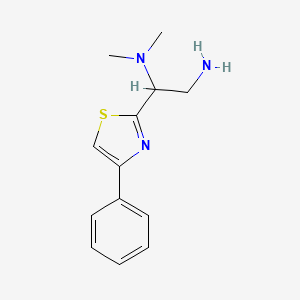
![Ethyl 2-[methyl(prolyl)amino]benzoate](/img/structure/B8357977.png)
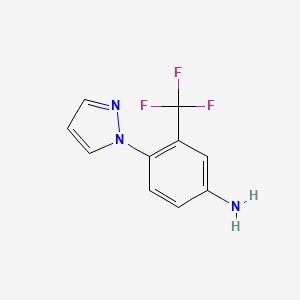
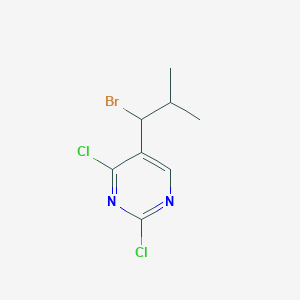
![1-Trifluoroacetyl-piperidine-4-carboxylic acid [2-(3-methoxy-phenyl)-ethyl]-amide](/img/structure/B8358003.png)
![4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid](/img/structure/B8358005.png)
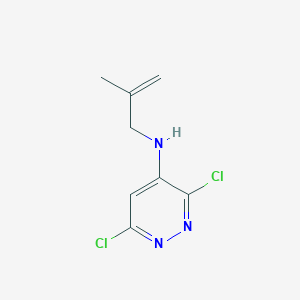
![Benzamide,N-[3-(2,2-difluoroethoxy)phenyl]-2-fluoro-6-nitro-](/img/structure/B8358015.png)
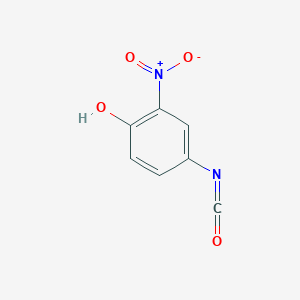
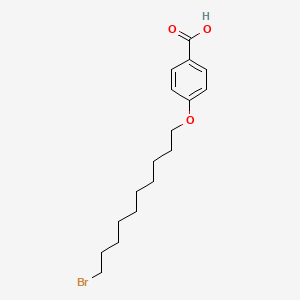
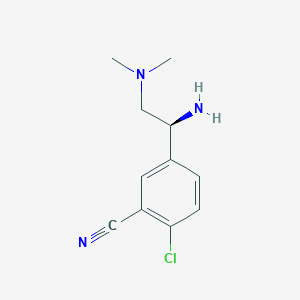
![8-(1-Ethyl-propyl)-3-iodo-2,6-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B8358031.png)
![3-Hydroxy-4-[(2-methyl-pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B8358043.png)
![9-Benzyl-2-bromomethyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole](/img/structure/B8358047.png)
